molecular formula C7H8ClF4N3 B13489675 2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride

2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride

Cat. No.: B13489675
M. Wt: 245.60 g/mol
InChI Key: JTOYEOLULHDNCL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride is a chemical compound with the molecular formula C7H8ClF4N3 It is a derivative of pyridine, substituted with a hydrazinyl group and a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride typically involves the reaction of 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or other appropriate methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tetrafluoroethyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6-methylpyridine
  • 2-Hydrazinyl-6-ethylpyridine
  • 2-Hydrazinyl-6-(trifluoromethyl)pyridine

Uniqueness

2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8ClF4N3

Molecular Weight

245.60 g/mol

IUPAC Name

[6-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]hydrazine;hydrochloride

InChI

InChI=1S/C7H7F4N3.ClH/c8-6(7(9,10)11)4-2-1-3-5(13-4)14-12;/h1-3,6H,12H2,(H,13,14);1H

InChI Key

JTOYEOLULHDNCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NN)C(C(F)(F)F)F.Cl

Origin of Product

United States

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